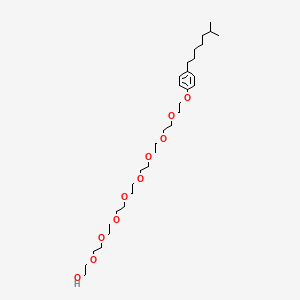
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a phenoxy group substituted with an isooctyl chain. It is primarily used in various industrial and scientific applications due to its surfactant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol typically involves the reaction of 4-isooctylphenol with polyethylene glycol (PEG) under controlled conditions. The reaction is catalyzed by an acid or base, depending on the desired reaction pathway. The process involves the following steps:
Esterification: 4-Isooctylphenol is reacted with PEG in the presence of an acid catalyst, such as sulfuric acid, to form the ester intermediate.
Etherification: The ester intermediate undergoes etherification in the presence of a base catalyst, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols and other reduced products.
Substitution: The phenoxy group can undergo electrophilic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents; presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated phenols, nitrophenols.
科学研究应用
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
作用机制
The mechanism of action of 26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets and pathways involved include interactions with lipid bilayers and hydrophobic regions of proteins.
相似化合物的比较
Similar Compounds
Polyethylene glycol (PEG): Similar in structure due to the presence of multiple ether linkages but lacks the phenoxy group.
Nonylphenol ethoxylates: Similar surfactant properties but differ in the length and branching of the alkyl chain.
Octylphenol ethoxylates: Similar structure and properties but with a different alkyl chain length.
Uniqueness
26-(4-Isooctylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol is unique due to its specific combination of an isooctylphenoxy group and multiple ether linkages, which confer distinct surfactant properties. This combination allows for enhanced solubility and stability of hydrophobic compounds in aqueous solutions, making it particularly useful in various industrial and scientific applications.
属性
CAS 编号 |
73165-66-9 |
|---|---|
分子式 |
C32H58O10 |
分子量 |
602.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C32H58O10/c1-30(2)6-4-3-5-7-31-8-10-32(11-9-31)42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33/h8-11,30,33H,3-7,12-29H2,1-2H3 |
InChI 键 |
JRVKYRBMIXSDPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


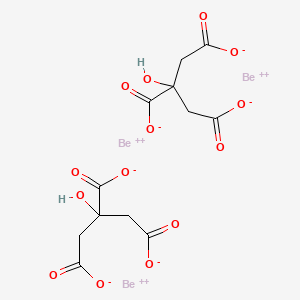
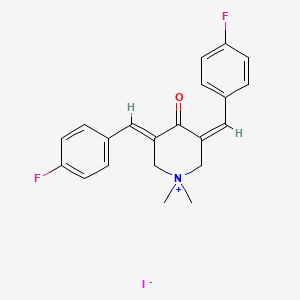


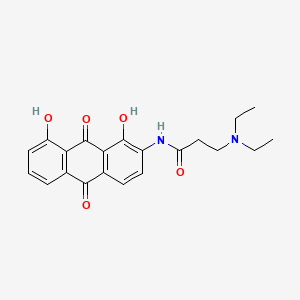
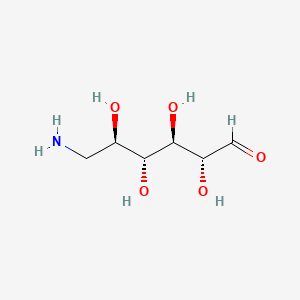
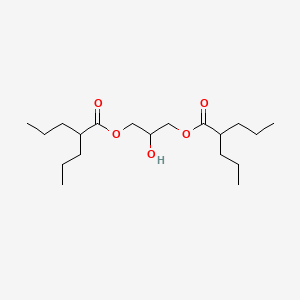
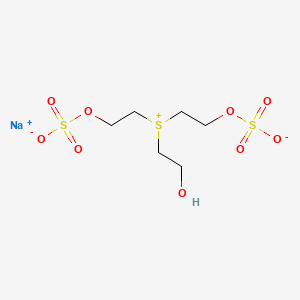
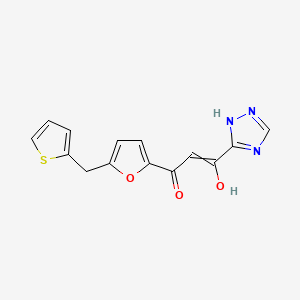
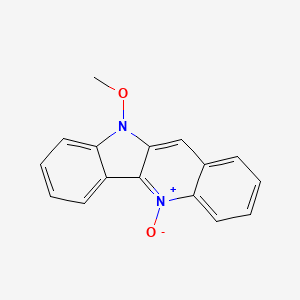


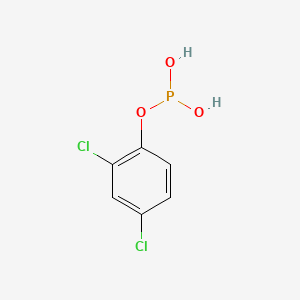
![[3-[(9-Benzyl-2-chloro-purin-6-yl)amino]phenyl] propanoate](/img/structure/B12673143.png)
